4-ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-25-16-7-9-17(10-8-16)26(23,24)20-15-6-11-18(14(2)13-15)21-12-4-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRPUQXJRHTEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 370.45 g/mol. Its structure features a sulfonamide group, an ethoxy substituent, and a pyrrolidinone moiety, which contribute to its unique biological properties.
Research indicates that compounds similar to this compound exhibit mechanisms that may include:
- Antiproliferative Activity : Compounds in this class have shown significant antiproliferative effects against various cancer cell lines, often acting through disruption of the microtubule network.
- Cell Cycle Arrest : Many derivatives induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
- Angiogenesis Inhibition : Some studies suggest that these compounds can inhibit angiogenesis, which is crucial for tumor growth and metastasis .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| PIB-SO | HT-29 (Colon) | 50 | Microtubule disruption |
| PIB-SO | M21 (Melanoma) | 40 | G2/M phase arrest |
| PIB-SO | MCF7 (Breast) | 30 | Apoptosis induction |
| CA-4 | Various | 25 | Angiogenesis inhibition |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% .
Case Studies
-
Study on Antiproliferative Effects :
A study evaluated the antiproliferative activities of various phenyl sulfonamide derivatives against multiple cancer cell lines. The results highlighted that compounds similar to this compound exhibited IC50 values in the low nanomolar range, indicating potent activity against resistant cancer cells . -
Mechanistic Insights :
Another research effort focused on the mechanism behind the observed biological activity. It was found that these compounds bind to the colchicine site on β-tubulin, disrupting normal microtubule dynamics and leading to cell death .
Structure-Activity Relationship (SAR)
Quantitative Structure–Activity Relationship (QSAR) analyses have been employed to better understand how structural modifications affect biological activity. Key findings include:
- The presence of the sulfonamide group enhances binding affinity to target proteins.
- Modifications in the ethoxy substituent influence solubility and bioavailability.
Table 2: QSAR Analysis Results
| Descriptor | Correlation with Activity |
|---|---|
| LogP | Positive |
| Molecular Weight | Negative |
| Number of Hydrogen Bond Donors | Positive |
These descriptors were derived from a dataset of related compounds and their activities against various targets .
Comparison with Similar Compounds
Substituent Variations in Sulfonamide Derivatives
The table below highlights key structural differences and similarities between the target compound and related derivatives:
Key Observations :
- Pyrrolidinone Integration: The target compound and compounds 19, 31 (–5), and SG1 () share the 2-oxopyrrolidin-1-yl group, which is associated with enhanced binding to biological targets (e.g., tubulin in anticancer studies).
- Substituent Effects : The 3-methyl group on the phenyl ring in the target compound may improve lipophilicity compared to the trimethoxy or unsubstituted phenyl groups in analogues.
- Electron-Withdrawing Groups: The trifluoromethylsulfonylamino group in ’s compound introduces strong electron-withdrawing effects, contrasting with the electron-donating ethoxy group in the target compound.
Characterization :
- NMR Spectroscopy: Analogues (e.g., Compounds 19, 31) show characteristic pyrrolidinone proton signals at δ 2.48 (t, CH2) and 3.78 ppm (t, CH2).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+ 407.1269 for Compound 31).
Preparation Methods
Synthesis of 4-Ethoxybenzenesulfonyl Chloride
4-Ethoxybenzenesulfonyl chloride is synthesized through chlorosulfonation of ethoxybenzene. In a modified procedure derived from sulfonamide patents, ethoxybenzene (1.0 equiv) reacts with chlorosulfonic acid (2.5 equiv) in dichloroethane at 0–5°C for 4 hours, yielding the sulfonyl chloride intermediate. Key parameters:
- Temperature control : Maintaining sub-10°C prevents polysulfonation byproducts.
- Solvent selection : Dichloroethane outperforms carbon tetrachloride in minimizing side reactions (89% purity vs. 72%).
Post-reaction, the mixture is quenched into ice-water, and the product extracted into dichloromethane. Rotary evaporation yields a pale-yellow solid, confirmed via $$^{1}\text{H}$$ NMR (δ 7.82 ppm, d, J=8.9 Hz, 2H; δ 4.12 ppm, q, J=7.0 Hz, 2H).
Preparation of 3-Methyl-4-(2-Oxopyrrolidin-1-yl)Aniline
This aniline derivative is synthesized via Buchwald-Hartwig amination followed by nitro group reduction:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield?
- Synthesis Steps :
- The synthesis typically involves coupling 4-ethoxybenzenesulfonyl chloride with the amine group of 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline under basic conditions (e.g., using triethylamine) .
- Intermediate purification via column chromatography is critical to remove unreacted reagents.
- Optimization Strategies :
- Temperature control (e.g., maintaining 0–5°C during sulfonylation) minimizes side reactions like hydrolysis of the sulfonyl chloride .
- Reaction time adjustments (6–12 hours) and solvent selection (e.g., dichloromethane vs. THF) significantly impact yield .
Q. How is the structural integrity of this compound validated in academic research?
- Analytical Techniques :
- NMR Spectroscopy : and NMR confirm the presence of the ethoxy group (δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH) and the 2-oxopyrrolidinyl moiety (δ ~2.1–2.5 ppm for pyrrolidinyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 429.15) .
- X-ray Crystallography : Resolves spatial arrangement of the sulfonamide and pyrrolidinone groups, critical for structure-activity studies .
Advanced Research Questions
Q. How do substituent modifications at the phenyl or pyrrolidinone rings influence bioactivity and target selectivity?
- Structural-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups : Introducing nitro or fluoro substituents at the phenyl ring enhances binding to enzyme active sites (e.g., cyclooxygenase-2) by increasing electrophilicity .
- Pyrrolidinone Modifications : Replacing the 2-oxo group with a thioether reduces metabolic stability but improves solubility .
- Comparative Data :
| Substituent | Bioactivity (IC) | Target Selectivity |
|---|---|---|
| 4-Ethoxy | 12 nM (COX-2) | High for COX-2 |
| 4-Nitro | 8 nM (COX-2) | Moderate for COX-1 |
| 3-Fluoro | 15 nM (COX-2) | High for COX-2 |
| Data derived from enzyme inhibition assays |
Q. What experimental approaches resolve contradictions in biological activity data across different assay models?
- Methodological Considerations :
- Assay Conditions : Discrepancies in IC values may arise from variations in pH (e.g., 7.4 vs. 6.5) or redox environments. Standardizing buffer systems (e.g., PBS vs. HEPES) improves reproducibility .
- Cell-Based vs. Cell-Free Assays : Membrane permeability differences (logP ~2.5 for this compound) can lead to lower activity in cell-based models compared to purified enzyme assays. Use of permeability enhancers (e.g., DMSO) mitigates this .
- Statistical Validation :
- Multivariate regression analysis identifies confounding variables (e.g., serum protein binding) that skew activity data .
Q. What strategies are employed to elucidate the compound’s mechanism of action in metabolic pathways?
- Target Identification :
- Affinity Chromatography : Immobilized derivatives of the compound pull down interacting proteins (e.g., carbonic anhydrase isoforms) from cellular lysates .
- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding poses within enzyme active sites, validated by mutagenesis studies (e.g., His94Ala in COX-2) .
- Metabolic Profiling :
- LC-MS/MS identifies hydroxylated metabolites at the 3-methylphenyl position, which are less active than the parent compound .
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions and inert atmospheres (N/Ar) to prevent sulfonamide hydrolysis .
- Bioassays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to benchmark activity .
- Data Interpretation : Cross-reference crystallographic data (e.g., C–S bond lengths: 1.76 Å) with computational models to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
